Potassium trifluoro(propyl)boranuide Potassium trifluoro(propyl)boranuide
Brand Name: Vulcanchem
CAS No.: 897067-94-6
VCID: VC2707018
InChI: InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
SMILES: [B-](CCC)(F)(F)F.[K+]
Molecular Formula: C3H7BF3K
Molecular Weight: 149.99 g/mol

Potassium trifluoro(propyl)boranuide

CAS No.: 897067-94-6

Cat. No.: VC2707018

Molecular Formula: C3H7BF3K

Molecular Weight: 149.99 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(propyl)boranuide - 897067-94-6

Specification

CAS No. 897067-94-6
Molecular Formula C3H7BF3K
Molecular Weight 149.99 g/mol
IUPAC Name potassium;trifluoro(propyl)boranuide
Standard InChI InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Standard InChI Key UICGOEGLXMDRPY-UHFFFAOYSA-N
SMILES [B-](CCC)(F)(F)F.[K+]
Canonical SMILES [B-](CCC)(F)(F)F.[K+]

Introduction

Chemical Identity and Properties

Potassium trifluoro(propyl)boranuide is an organometallic compound with the molecular formula C3H7BF3K and a molecular weight of 149.99 g/mol. Its CAS registry number is 897067-94-6, providing a unique identifier for this chemical entity in scientific literature and commercial databases .

Storage ParameterRecommended Condition
Temperature2-8°C
ContainerSealed storage
Special considerationsAway from moisture
Stock solution stability at -80°CUp to 6 months
Stock solution stability at -20°CUp to 1 month

These storage conditions highlight the compound's sensitivity to environmental factors, particularly moisture and temperature variations .

Structural Characteristics and Classification

Molecular Structure

As a potassium trifluoroborate, this compound features a central boron atom bonded to three fluorine atoms and one propyl group. The tetrahedral geometry around boron contributes to its stability, while the potassium counterion balances the negative charge of the boranuide moiety.

Classification Within Organoboron Chemistry

Potassium trifluoro(propyl)boranuide belongs to the family of organotrifluoroborates, which have emerged as valuable alternatives to boronic acids and boranes in organic synthesis . The tetracoordinate nature effectively masks the inherent reactivity of the carbon-boron bond, creating a protected form that can withstand various synthetic transformations until its reactivity is deliberately unveiled under specific conditions .

Preparation and Synthesis

Stock Solution Preparation

For research applications, precise stock solution preparation is essential. The following table provides guidance for preparing solutions of various concentrations:

ConcentrationStock Solution Volume for Different Quantities
1 mg
1 mM6.6671 mL
5 mM1.3334 mL
10 mM0.6667 mL

This standardized approach enables consistent concentration preparation for experimental protocols .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium trifluoro(propyl)boranuide likely lies in Suzuki-Miyaura cross-coupling reactions, which represent one of the most powerful methods for carbon-carbon bond formation in organic synthesis . The general utility of potassium trifluoroborates in these reactions stems from several advantages:

  • Higher stability compared to boronic acids during reaction conditions.

  • Resistance to protodeboronation, a common side reaction that can diminish yields.

  • Slow release of the active boronic acid species in situ, maintaining a low concentration of the reactive species throughout the reaction .

Alkyl Transfer Applications

Exposure RouteRecommended Action
InhalationRemove to fresh air; seek medical attention for severe cases
Skin contactWash with copious amounts of water for at least 15 minutes; remove contaminated clothing
Eye contactFlush with plenty of water for at least 15 minutes; remove contact lenses if present
IngestionRinse mouth with water for at least 15 minutes; seek medical attention

These procedures align with standard chemical safety protocols for research laboratories .

Fire and Reactivity Hazards

In case of fire, dry sand, dry chemical, or alcohol-resistant foam are recommended extinguishing media. The compound may produce carbon monoxide and hydrogen fluoride when exposed to fire conditions, necessitating self-contained breathing apparatus for firefighting personnel .

Research Context and Future Directions

Comparative Advantages

The advantages of potassium trifluoro(propyl)boranuide over other propylating agents include:

  • Enhanced stability compared to propylboronic acids.

  • Greater functional group tolerance compared to organolithium or Grignard reagents.

  • Relatively benign byproducts (inorganic salts) that can be removed through simple aqueous workup procedures .

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